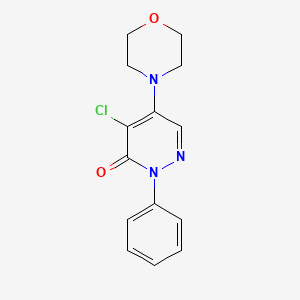
4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one typically involves the reaction of a chlorinated pyridazine derivative with morpholine and a phenyl group. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction may be catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino group.
Reduction: Reduction reactions could target the pyridazine ring or the phenyl group.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups in place of the chloro group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds in the pyridazine family are often studied for their potential as enzyme inhibitors or receptor antagonists. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action for 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved would be specific to the target and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-phenylpyridazin-3(2H)-one: Lacks the morpholino group, which might affect its biological activity.
5-morpholino-2-phenylpyridazin-3(2H)-one: Lacks the chloro group, potentially altering its reactivity.
4-chloro-5-morpholino-2-methylpyridazin-3(2H)-one: Has a methyl group instead of a phenyl group, which could influence its chemical properties.
Uniqueness
The presence of both the chloro and morpholino groups in 4-chloro-5-morpholino-2-phenylpyridazin-3(2H)-one makes it unique in terms of its reactivity and potential biological activity. These functional groups can significantly influence the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Número CAS |
5273-13-2 |
|---|---|
Fórmula molecular |
C14H14ClN3O2 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
4-chloro-5-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Clave InChI |
RUSJPPATRXXNQO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
SMILES canónico |
C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Key on ui other cas no. |
5273-13-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















